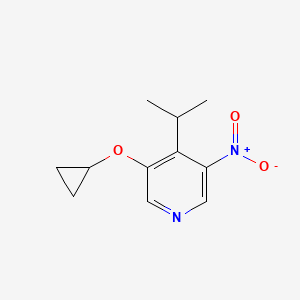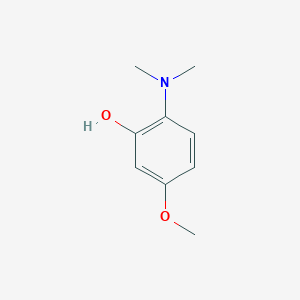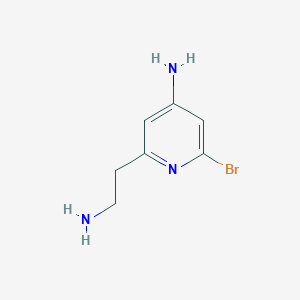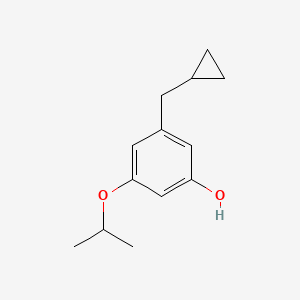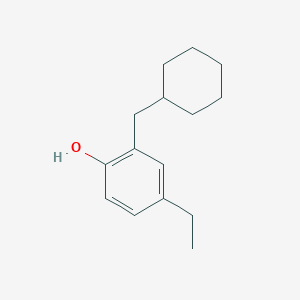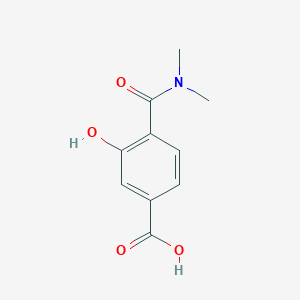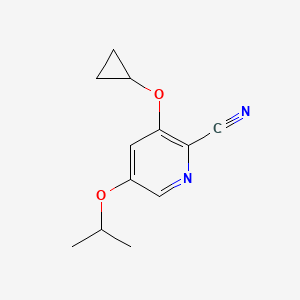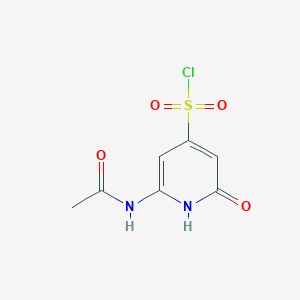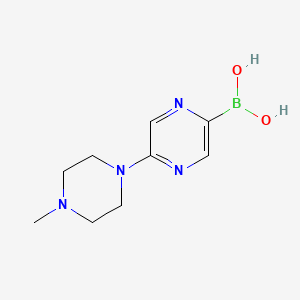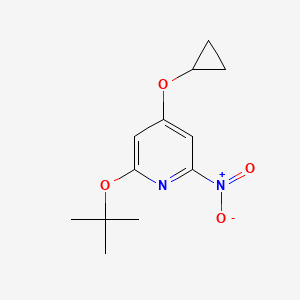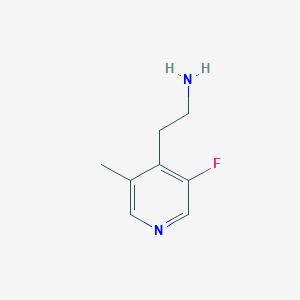
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom and a methyl group on the pyridine ring. These modifications can significantly alter the compound’s reactivity and biological activity, making it a valuable target for research in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which can be synthesized through various fluorination reactions, such as the Umemoto reaction or the Balz-Schiemann reaction . These reactions often require specific reagents and conditions, such as the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), and may be carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine may involve large-scale fluorination processes, followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the required purity levels. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom and the methyl group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the fluorine or methyl groups.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine has several scientific research applications, including:
Biology: Its unique chemical properties make it a valuable tool for studying biological processes and interactions, particularly those involving fluorinated compounds.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-Fluoro-5-methylpyridin-4-YL)ethanamine include:
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(2-Fluoro-5-methylpyridin-4-yl)ethanamine
- 2-(2-Fluoro-3-methylpyridin-4-yl)ethanamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its stability and binding affinity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H11FN2 |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
2-(3-fluoro-5-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-11-5-8(9)7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
Clave InChI |
BMFHYYWAKPRROR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


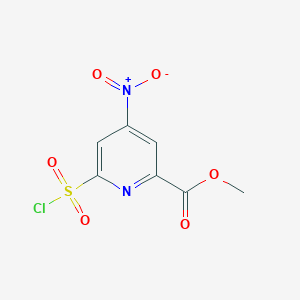
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
